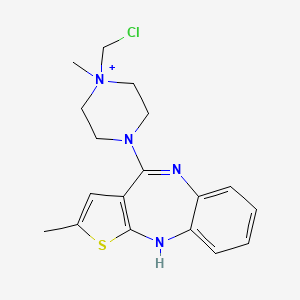

Chloromethyl olanzapinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN4S/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13/h3-6,11,21H,7-10,12H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYHAAZWAYLVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN4S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735264-27-4 | |

| Record name | N-Chloromethyl olanzapine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735264274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROMETHYL OLANZAPINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82HK4YW7YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Olanzapine EP Impurity C Chemical Structure & Control

[1]

Executive Summary & Identification

In the development and quality control of Olanzapine (an atypical antipsychotic), EP Impurity C represents a critical process-related impurity. Unlike oxidative degradants (such as the N-oxide, EP Impurity D), Impurity C is a reactive solvent adduct formed by the interaction of the active pharmaceutical ingredient (API) with dichloromethane (DCM).

Correct identification is paramount, as confusion with other polar impurities is common.

Chemical Identity

| Parameter | Detail |

| Common Name | Olanzapine EP Impurity C |

| Chemical Name (IUPAC) | 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride |

| CAS Number | 719300-59-1 |

| Molecular Formula | C₁₈H₂₂Cl₂N₄S (Salt form) / C₁₈H₂₂ClN₄S⁺ (Cation) |

| Molecular Weight | 397.37 g/mol (Chloride salt) |

| Pharmacopeial Status | EP Impurity C; BP Impurity C |

| Structural Alert | Quaternary Ammonium Salt; Alkyl Chloride (Potential Genotoxin) |

Chemical Structure & Characterization

The structure of EP Impurity C is characterized by the quaternization of the N-methyl nitrogen on the piperazine ring. This transforms the tertiary amine into a permanently charged quaternary ammonium center with an attached chloromethyl group.

Structural Elucidation[1][2][6]

-

Core Scaffold: The thienobenzodiazepine tricyclic system remains intact.

-

Modification Site: The distal nitrogen (N4) of the piperazine ring.

-

Electronic Effect: The quaternary nitrogen creates a localized positive charge, significantly increasing the polarity (hydrophilicity) of the molecule compared to the parent Olanzapine. This drastically alters its retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Spectroscopic Signatures[1][7][8]

-

Mass Spectrometry (LC-MS):

-

Olanzapine [M+H]⁺: m/z 313[1]

-

Impurity C [M]⁺: m/z ~361 (Cation). The mass shift is +48 Da (addition of -CH₂Cl) relative to the parent base mass.

-

Note: You will observe the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) in the mass spectrum.

-

-

¹H-NMR:

-

A diagnostic singlet for the -N⁺(CH₃)(CH₂Cl) methylene protons appears downfield (typically δ 5.0–5.5 ppm) due to the electron-withdrawing effect of both the chlorine and the positive nitrogen.[1]

-

Formation Mechanism

The formation of EP Impurity C is a classic example of a Menschutkin reaction , where a tertiary amine (Olanzapine) acts as a nucleophile attacking a haloalkane (Dichloromethane).

Critical Process Parameters (CPPs)

-

Solvent Choice: Exclusive to processes using Dichloromethane (DCM) for extraction or purification.

-

Temperature: Reaction rate increases exponentially at reflux temperatures or during heated drying steps.

-

Time: Prolonged hold times of the API in DCM solution.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the methylene carbon of DCM.

Caption: Nucleophilic substitution pathway converting Olanzapine to the N-chloromethyl quaternary salt (Impurity C).

Analytical Control Strategy

Due to its ionic nature, Impurity C elutes early in standard C18 RP-HPLC methods used for Olanzapine assay. It requires a specific method capable of retaining polar quaternary salts.

Recommended HPLC Methodology

To ensure separation from the solvent front and other polar degradants (like N-oxide), ion-pairing or specific buffer pH control is required.[1]

| Parameter | Protocol Specification |

| Column | C8 or C18 (e.g., Inertsil C8-3 or Kromasil C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH ~3.0 - 6.[1]0) + Ion Pair Reagent (Optional: SDS/Octanesulfonate) |

| Mobile Phase B | Acetonitrile (ACN) or Methanol |

| Mode | Gradient or Isocratic (e.g., Buffer:ACN 60:40) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV @ 220 nm (Amide absorption) or 258 nm |

| Retention Order | Impurity C (Polar/Early) < Olanzapine (Parent) < Dimer/Late Eluters |

Analytical Workflow Diagram

Caption: Analytical workflow for the detection and quantification of polar Impurity C.

Safety & Regulatory Implications (E-E-A-T)

Expert Insight: The presence of the chloromethyl group (-CH₂Cl) attached to a nitrogen atom raises a structural alert for genotoxicity (alkylating potential).[1]

-

ICH M7 Classification: This impurity must be assessed under ICH M7 guidelines. If positive in Ames testing (common for chloromethyl ammonium salts), it must be controlled to the Threshold of Toxicological Concern (TTC) levels, typically much lower than standard impurities.

-

Control Strategy: The most effective control is avoidance .

-

Replace DCM with non-reactive solvents (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.

-

If DCM is mandatory, strictly control temperature (<30°C) and minimize hold times.

-

References

-

European Pharmacopoeia (Ph. Eur.) . Olanzapine Monograph. (Defines Impurity C as the chloromethyl derivative).[2]

-

VeePrho Laboratories . Olanzapine EP Impurity C Structure and CAS. Retrieved from [1]

-

ChemicalBook . Olanzapine Impurity C Product Data. Retrieved from [1]

-

Reddy, B. V., et al. (2008). "Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine."[3][4][2] Arkivoc, 2008(11), 195-201. (Describes the synthesis of the chloromethyl impurity via DCM reaction).

-

Daicel Pharma Standards . Olanzapine Impurities Overview. Retrieved from

Sources

- 1. OLANZAPINE N-OXIDE | 174794-02-6 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Characterization and Control of N-Chloromethyl Olanzapine Chloride

Topic: N-Chloromethyl Olanzapine Chloride: Molecular Characterization, Formation Mechanisms, and Control Strategies Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Analysts

Executive Summary & Molecular Identity[1]

In the development of Olanzapine API, the identification and control of process-related impurities are critical for compliance with ICH Q3A/B and ICH M7 guidelines. N-Chloromethyl Olanzapine Chloride (also known as Olanzapine Impurity C in the European Pharmacopoeia) is a specific quaternary ammonium salt formed via the alkylation of the piperazine nitrogen.

Unlike oxidative degradants (e.g., N-oxide), this impurity is a direct consequence of solvent-API interaction, specifically involving dichloromethane (DCM). Its accurate molecular weight determination is pivotal for mass spectrometry-based tracking and stoichiometric calculations in process optimization.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Systematic Name | 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride |

| Common Name | N-Chloromethyl Olanzapine Chloride (Impurity C) |

| CAS Number | 719300-59-1 |

| Molecular Formula | C₁₈H₂₂Cl₂N₄S |

| Molecular Weight | 397.37 g/mol |

| Cation Weight | 361.91 Da (C₁₈H₂₂ClN₄S⁺) |

| Counter Ion | Chloride (Cl⁻) |

| Appearance | Off-white to yellow solid |

| Solubility | High polarity due to ionic nature; soluble in DMSO, Methanol |

Mechanistic Pathways: The Dichloromethane Interaction[4]

As a Senior Application Scientist, it is crucial to understand that this impurity does not form spontaneously under ambient conditions without a specific alkylating source. The primary vector for its formation is Dichloromethane (DCM) , a common solvent used in the extraction or crystallization of Olanzapine.

The Alkylation Mechanism

The mechanism involves a nucleophilic substitution reaction (

-

Nucleophilic Attack: The lone pair on the

-methyl piperazine attacks the electrophilic carbon of CH₂Cl₂. -

Quaternization: This displaces a chloride ion and forms a quaternary ammonium cation containing a chloromethyl group.

-

Salt Formation: The displaced chloride ion serves as the counter-ion, stabilizing the salt.

This reaction is accelerated by:

-

Elevated Temperatures: Refluxing in DCM significantly increases the rate of formation.

-

Prolonged Contact Time: Holding steps in DCM-rich phases.

Pathway Visualization

Figure 1: Reaction pathway showing the conversion of Olanzapine to its N-chloromethyl derivative via interaction with dichloromethane.[1]

Analytical Characterization & Mass Spectrometry

When analyzing N-Chloromethyl Olanzapine Chloride, reliance solely on UV detection can be misleading due to the spectral similarity with the parent API. Mass Spectrometry (MS) provides the definitive identification.

Mass Shift Logic

-

Parent Olanzapine: [M+H]⁺ = 313.1 Da

-

Impurity C Cation: The intact cation is observed in positive electrospray ionization (ESI+).

-

Delta: The mass shift corresponds to the addition of -CH₂Cl (+49 Da) minus the proton usually added to the parent in MS (+1), but since the impurity is already charged, we look for the cation mass directly.

Isotopic Pattern

Due to the presence of a Chlorine atom in the cation structure, the mass spectrum will exhibit a distinct chlorine isotopic signature:

-

M (361.1): 100% abundance (

Cl) -

M+2 (363.1): ~32% abundance (

Cl)

This 3:1 ratio in the M/M+2 peaks is a diagnostic fingerprint for N-chloromethylation.

Experimental Protocol: Synthesis and Isolation

To validate analytical methods (HPLC/LC-MS), researchers often require a reference standard. If a commercial standard is unavailable, the following synthesis protocol (adapted from literature methodologies for quaternary ammonium impurities) can be employed.

Safety Warning: N-Chloromethyl derivatives are potential alkylating agents. Handle with extreme caution in a fume hood using appropriate PPE.

Protocol: Targeted Synthesis of Impurity C

-

Reagents:

-

Olanzapine API (1.0 eq)[5]

-

Dichloromethane (DCM) - serves as both solvent and reagent (Excess)

-

Acetonitrile (optional co-solvent for precipitation)

-

-

Procedure:

-

Dissolution: Dissolve 500 mg of Olanzapine in 10 mL of Dichloromethane in a round-bottom flask.

-

Reflux: Heat the solution to mild reflux (approx. 40°C) for 24–48 hours. Monitor conversion by HPLC.

-

Note: The reaction is slow; prolonged heating drives the equilibrium toward the quaternary salt.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product, being a salt, is less soluble in non-polar solvents than the free base.

-

Isolation: Add 5 mL of cold diethyl ether or hexane to induce precipitation of the chloride salt.

-

Filtration: Filter the off-white precipitate under vacuum/nitrogen atmosphere.

-

Purification: Wash the cake with cold DCM/Ether (1:1) to remove unreacted Olanzapine.

-

-

Validation:

-

Verify MW via LC-MS (Target m/z 361.1).

-

Confirm structure via 1H-NMR (DMSO-d6). Look for the diagnostic singlet of the N-CH₂-Cl protons (typically shifted downfield around 5.0–5.5 ppm).

-

Control Strategy in Drug Development

To mitigate the formation of this impurity in a GMP environment, the following control strategy is recommended:

| Control Parameter | Recommendation | Rationale |

| Solvent Selection | Replace DCM with Ethyl Acetate or Toluene | Eliminates the carbon source for alkylation. |

| Temperature Limit | Maintain process < 25°C if DCM is used | Reduces kinetic energy available for the |

| Holding Times | Limit DCM solution hold times to < 6 hours | Minimizes exposure duration. |

| Purging | Nitrogen sweep during drying | Efficient removal of residual DCM prevents solid-state reaction. |

Regulatory Context (ICH M7)

N-Chloromethyl olanzapine chloride contains a reactive chloromethyl group, a structural alert for genotoxicity. However, as a quaternary ammonium salt, its volatility and bioavailability differ from simple alkyl halides. It is typically controlled as a specified impurity with strict limits (often < 0.15%) unless Ames test data proves non-mutagenicity.

References

-

European Pharmacopoeia (Ph. Eur.) . Olanzapine Monograph 10.0. Strasbourg: Council of Europe. Available at: [Link]

-

Reddy, K. et al. (2008).[1] Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, (xi), 195-201.[1] Available at: [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 135564842, N-Chloromethyl olanzapine chloride. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy N-Chloromethyl Olanzapine Chloride | 719300-59-1 [smolecule.com]

- 4. N-Chloromethyl olanzapine chloride | C18H22Cl2N4S | CID 135564842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Chloromethyl Olanzapine Chloride | LGC Standards [lgcstandards.com]

Advanced Characterization and Control of Quaternary Ammonium Impurities in Olanzapine

Executive Summary

In the high-stakes landscape of antipsychotic drug development, Olanzapine remains a cornerstone therapy.[1] However, its piperazine moiety presents a specific vulnerability: the formation of highly polar, often genotoxic Quaternary Ammonium Salt (QAS) impurities. Unlike standard oxidative degradants (e.g., lactams), QAS impurities—specifically Olanzapine N-oxide (zwitterionic) and N-chloromethyl/N-methyl quaternary salts —defy detection by conventional Reverse-Phase HPLC (RP-HPLC) due to their ionic nature and lack of retention.[2][3][4]

This technical guide provides a definitive workflow for the identification, synthesis, and control of these elusive impurities. It moves beyond standard pharmacopeial testing to address the "blind spots" in process chemistry that lead to regulatory hold-ups.[2][3][4]

The Quaternary Landscape: Mechanisms of Formation

The piperazine nitrogen (N4) in Olanzapine is a nucleophilic hotspot. Two primary pathways lead to quaternary ammonium species: Oxidative Rearrangement and Electrophilic Attack (Process Artifacts) .[4]

The "DCM Effect": A Silent Process Risk

A critical, often overlooked mechanism occurs when Olanzapine is processed or crystallized in Dichloromethane (DCM) . At elevated temperatures or prolonged hold times, DCM acts as a weak alkylating agent. The piperazine nitrogen attacks the methylene group of DCM, forming a Chloromethyl Quaternary Ammonium Salt .

-

Significance: This is a classic "process artifact" that does not appear in standard stability studies but spikes during scale-up or specific recrystallization steps.[2][3][4]

-

Structure: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride.[2][3][4]

The N-Oxide Zwitterion (Impurity D)

While technically an amine oxide, Olanzapine N-oxide (USP Related Compound C / EP Impurity D) behaves chromatographically like a quaternary salt due to its N⁺–O⁻ zwitterionic character.[2][3][4] It forms readily under oxidative stress (peroxides in excipients, air exposure).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways leading to these charged species.

Figure 1: Divergent pathways transforming Olanzapine into polar quaternary ammonium species.

Analytical Methodology: Overcoming Retention Failure

Standard C18 columns at low pH fail to retain QAS impurities; they elute in the void volume, co-eluting with matrix salts. To capture these species, we must employ Ion-Pairing Chromatography or HILIC .[2][3][4]

The Protocol: Ion-Pairing LC-MS/MS

This protocol uses a volatile ion-pairing agent (PFPA) compatible with Mass Spectrometry, ensuring both retention and sensitivity.[2][3][4]

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Olanzapine and N-Oxide.[2][4]

-

Tailing Factor (T): < 1.5 for the Quaternary peak (critical, as quats tend to tail).

Method Parameters:

| Parameter | Specification | Rationale |

| Column | Fluorophenyl or C18 (e.g., Ace 5 C18-PFP) | PFP phases offer pi-pi interactions and better selectivity for polar amines.[2][3][4] |

| Mobile Phase A | 5 mM Ammonium Formate + 0.05% PFPA in Water | PFPA (Perfluoropentanoic acid) acts as the ion-pairing agent to retain the cation.[2][3][4] |

| Mobile Phase B | Acetonitrile | Organic modifier for elution.[4] |

| Gradient | 5% B (0-2 min) | Initial low organic hold is mandatory to trap the early-eluting quats.[2][3][4] |

| Detection | ESI (+) MS/MS (MRM Mode) | UV is insufficient for trace levels; MRM ensures specificity.[2] |

| Target Ions | Q1: 329.2 (N-Oxide) / Q1: 361.1 (Cl-Methyl Quat) | Specific transitions must be optimized per instrument.[2][3][4] |

Alternative: HILIC Mode

If ion-pairing is undesirable (e.g., due to MS source contamination), use a Bare Silica or Zwitterionic HILIC column.[2]

-

Mobile Phase: 90% ACN / 10% Ammonium Acetate (10mM, pH 5.0).

-

Mechanism: Olanzapine elutes before the highly polar quaternary impurities, reversing the elution order and preventing void volume interference.

Experimental Protocols: Synthesis & Validation

To validate the analytical method, you must generate the impurities as reference standards.

Protocol A: Synthesis of N-Chloromethyl Quaternary Salt (The "DCM" Impurity)

Use this protocol to prove your method can detect process-induced alkylation.

-

Dissolution: Dissolve 1.0 g of Olanzapine free base in 20 mL of Dichloromethane (DCM).

-

Stress Condition: Reflux the solution at 45°C for 24–48 hours. (Note: Standard processing times are shorter, but this forces the reaction).

-

Precipitation: Cool to room temperature. The quaternary salt is less soluble in DCM than the parent. Add 10 mL of cold Diethyl Ether to facilitate precipitation.

-

Filtration: Filter the resulting precipitate.[4]

-

Purification: Wash with cold ether. If necessary, recrystallize from Acetone/Methanol.

-

Characterization: Confirm structure via 1H-NMR (Look for the distinct singlet of the N-CH2-Cl methylene protons approx.[2][3][4] 5.0–5.5 ppm).[2][4]

Protocol B: Generation of N-Oxide (Impurity D)

-

Reaction: Dissolve Olanzapine in Methanol. Add 1.1 equivalents of 30% Hydrogen Peroxide (

).[4] -

Incubation: Stir at room temperature for 2 hours. Monitor by TLC or HPLC.[4]

-

Quenching: Quench excess peroxide with Sodium Bisulfite solution.[4]

-

Isolation: Evaporate solvent and purify via preparative HPLC (using the HILIC method described above).

Regulatory & Safety Implications (ICH M7)

Quaternary ammonium impurities fall into a complex regulatory space.

-

Genotoxicity (ICH M7):

-

N-Oxides: Generally considered non-mutagenic (Class 5).[2][3][4]

-

Alkyl Quats (e.g., Chloromethyl): These are potential alkylating agents . They contain a reactive leaving group (chloride) on a methylene carbon.[4] This triggers a Class 2 or Class 3 alert under ICH M7, requiring control to Threshold of Toxicological Concern (TTC) levels (often < 1.5 µ g/day ) unless Ames negative data is provided.

-

-

Control Strategy:

-

If the "DCM Quat" is identified, the most effective control is avoiding DCM in the final crystallization steps.

-

Switch to Acetone or Ethanol for final processing to eliminate the alkylation risk entirely.

-

Analytical Workflow Diagram

The following flowchart guides the decision-making process for identifying unknown polar peaks in Olanzapine.

Figure 2: Decision tree for identifying polar impurities in Olanzapine API.

References

-

European Pharmacopoeia (Ph.[2][4] Eur.) . Olanzapine Monograph 11/2017:2258. (Detailed impurity profile including Impurity D). [Link][2][3]

-

Reddy, B. V., et al. (2008) . "Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine."[1][5][6] Arkivoc, (xi), 195-201.[2][4][5] (Describes synthesis of alkylated impurities). [Link]

-

Nirogi, R., et al. (2008) . "LC-MS/MS identification of oxidative degradation products of olanzapine." Journal of Pharmaceutical and Biomedical Analysis. (Mass spectral characterization of N-oxides). [Link]

-

International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

Sources

- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 2. Olanzapine-N-oxide | C17H20N4OS | CID 135409492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OLANZAPINE N-OXIDE | 174794-02-6 [chemicalbook.com]

- 4. Olanzapine N-Oxide | TRC-O253760-2.5MG | LGC Standards [lgcstandards.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Formation of Chloromethyl Olanzapinium: A Mechanistic and Practical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of chloromethyl olanzapinium, a critical process-related impurity in the synthesis of the atypical antipsychotic drug, olanzapine. The document elucidates the primary reaction pathway, explores the contributing electronic and steric factors, and offers detailed experimental protocols for its synthesis and analytical quantification. Furthermore, the toxicological significance of this impurity is discussed within the context of regulatory guidelines for genotoxic impurities. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, control, and mitigate the formation of this compound, thereby ensuring the quality, safety, and efficacy of olanzapine drug products.

Introduction: The Significance of Impurity Profiling in Olanzapine Synthesis

Olanzapine, a thienobenzodiazepine derivative, is a widely prescribed second-generation antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder. The synthetic route to olanzapine, while well-established, is not without its challenges, particularly concerning the formation of process-related impurities. Rigorous control of these impurities is a prerequisite for regulatory approval and is paramount to patient safety.

One such critical impurity is This compound chloride , also known as Olanzapine Impurity C.[1][2] This quaternary ammonium salt is typically formed during the purification stages of olanzapine synthesis, particularly when dichloromethane is employed as a solvent.[3] Due to its classification as a potential genotoxic impurity, understanding its mechanism of formation and implementing effective control strategies are of utmost importance for pharmaceutical manufacturers.[4]

This guide will delve into the core scientific principles governing the formation of this compound, providing a detailed mechanistic exploration and practical, field-proven methodologies for its study and control.

The Primary Formation Mechanism: A Nucleophilic Substitution Approach

The principal pathway for the formation of this compound is a bimolecular nucleophilic substitution (SN2) reaction between olanzapine and dichloromethane.[3] This reaction is significantly influenced by temperature, with prolonged exposure to elevated temperatures (above 40°C) accelerating the rate of formation.[3]

The Role of Olanzapine's Piperazine Moiety

The key to this reaction lies in the nucleophilic character of the piperazine ring in the olanzapine molecule. Specifically, the nitrogen atom at the 4-position of the piperazine ring possesses a lone pair of electrons that can act as a nucleophile.

Several factors contribute to the nucleophilicity of this nitrogen atom:

-

Electronic Effects: The nitrogen atoms in the piperazine ring are electron-donating, increasing the electron density and thus the nucleophilicity of the N-4 nitrogen.

-

Steric Considerations: While the olanzapine molecule is large, the N-4 methyl group is relatively small, and the piperazine ring can adopt a conformation that minimizes steric hindrance for the approach of an electrophile.[5]

Dichloromethane as an Alkylating Agent

Dichloromethane, a common solvent in pharmaceutical processes, acts as the electrophile in this reaction. The carbon atom in dichloromethane is electron-deficient due to the presence of two electronegative chlorine atoms, making it susceptible to nucleophilic attack.

The SN2 Reaction Pathway

The formation of this compound proceeds through the following steps:

-

Nucleophilic Attack: The N-4 nitrogen of the olanzapine piperazine ring attacks the carbon atom of dichloromethane.

-

Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen-carbon bond is forming and one of the carbon-chlorine bonds is breaking.

-

Chloride Ion Displacement: The carbon-chlorine bond breaks, and a chloride ion is displaced as the leaving group.

-

Product Formation: This results in the formation of the this compound cation, which then forms an ionic bond with the displaced chloride ion to yield this compound chloride.

Caption: SN2 Reaction Pathway for this compound Formation.

Experimental Protocols

Synthesis of this compound Chloride Reference Standard

The following protocol is based on the method described by Padi et al. (2008) for the synthesis of this compound chloride for use as a reference standard.[3]

Materials:

-

Olanzapine

-

Dichloromethane (HPLC grade)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Hexane (for washing)

-

Drying oven

Procedure:

-

Dissolve a known quantity of olanzapine in dichloromethane in a round-bottom flask.

-

Heat the solution to reflux (approximately 40-50°C) with continuous stirring.

-

Maintain the reflux for a prolonged period (e.g., 24-48 hours) to ensure sufficient conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with hexane to remove any unreacted olanzapine and other non-polar impurities.

-

Dry the solid product in a vacuum oven at a temperature not exceeding 40°C.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[3]

Caption: Experimental Workflow for Synthesis of this compound.

Quantification of this compound Impurity by HPLC-UV

A validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quantification of this compound in olanzapine drug substances and products.

Typical HPLC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 25 - 35 °C |

| Injection Volume | 10 - 20 µL |

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[6]

Toxicological Significance and Regulatory Control

This compound contains a chloromethyl group, which is a structural alert for potential genotoxicity.[4] Alkyl halides are a class of compounds known to be genotoxic, as they can alkylate DNA bases, leading to mutations.[7][8]

Genotoxicity and the Precautionary Principle

Due to this potential for DNA reactivity, this compound is considered a potentially genotoxic impurity (PGI). The control of PGIs in pharmaceuticals is a critical regulatory concern. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[9]

Threshold of Toxicological Concern (TTC)

For known mutagens with unknown carcinogenic potential, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a lifetime exposure.[10] This stringent limit underscores the importance of minimizing the levels of this compound in the final olanzapine drug product.

Control Strategies:

-

Process Optimization: Minimize the use of dichloromethane where possible, or control the temperature and duration of exposure during purification steps.

-

Purge Factor Studies: Demonstrate the effective removal of the impurity during downstream processing.

-

Specification Limits: Establish and justify acceptable limits for this compound in the drug substance and product based on the TTC and the maximum daily dose of olanzapine.

Conclusion

The formation of this compound is a critical consideration in the manufacturing of olanzapine. A thorough understanding of its SN2 formation mechanism, driven by the nucleophilicity of olanzapine's piperazine moiety and the electrophilic nature of dichloromethane, is essential for developing effective control strategies. By implementing robust analytical methods for its detection and quantification, and by adhering to the stringent regulatory limits for potentially genotoxic impurities, pharmaceutical manufacturers can ensure the safety and quality of this vital medication. The insights and protocols provided in this guide serve as a valuable resource for scientists and professionals dedicated to the development and production of safe and effective pharmaceuticals.

References

-

Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. PubMed.[Link]

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).[Link]

- WO2011009831A1 - Process for the purification of olanzapine.

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.[Link]

-

(PDF) A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. ResearchGate.[Link]

-

Genotoxicity profiles of common alkyl halides and esters with alkylating activity | Request PDF. ResearchGate.[Link]

-

assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH.[Link]

-

Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.[Link]

-

Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. IJPPR.[Link]

-

N-Chloromethyl olanzapine chloride | C18H22Cl2N4S | CID 135564842. PubChem.[Link]

-

0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.[Link]

-

Journal of Advanced Scientific Research METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research.[Link]

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.[Link]

-

The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences.[Link]

-

A New Validated Method for the Estimation of Olanzapine - and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. Bioscience Biotechnology Research Communications.[Link]

-

Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH.[Link]

-

Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.[Link]

-

Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC.[Link]

-

Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Journal of Pharmaceutical Negative Results.[Link]

-

Draft Screening Assessment Alkyl Halides Group. Canada.ca.[Link]

-

Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Veeprho.[Link]

-

Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review.[Link]

Sources

- 1. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Chloromethyl olanzapine chloride | C18H22Cl2N4S | CID 135564842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2011009831A1 - Process for the purification of olanzapine - Google Patents [patents.google.com]

- 5. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Olanzapine BP Impurity C Identification: A Technical Guide

Topic: Olanzapine BP Impurity C Identification Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Olanzapine BP Impurity C (European Pharmacopoeia Impurity C) represents a critical process-related impurity.[1] Unlike oxidative degradants that arise during storage, Impurity C is a reactive solvent adduct , specifically identified as 1-(chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride .

Its formation is directly linked to the use of dichloromethane (DCM) in the manufacturing process. Due to its chemical nature as a quaternary ammonium salt, it exhibits distinct polarity and solubility profiles compared to the parent API (Active Pharmaceutical Ingredient), necessitating specialized chromatographic strategies for detection. This guide provides a definitive protocol for the identification, formation mechanism, and control of Olanzapine Impurity C.

Chemical Identity & Characterization

Before establishing analytical protocols, the exact chemical architecture of the target must be defined.

| Parameter | Specification |

| Common Name | Olanzapine BP Impurity C |

| Chemical Name | 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride |

| CAS Number | 719300-59-1 |

| Molecular Formula | C₁₈H₂₂Cl₂N₄S (Salt) / C₁₈H₂₂ClN₄S⁺ (Cation) |

| Molecular Weight | 397.37 g/mol (Salt) |

| Nature | Quaternary Ammonium Salt (Highly Polar) |

| Origin | Process-related (Interaction with Dichloromethane) |

Structural Insight

The impurity is formed by the alkylation of the tertiary nitrogen in the piperazine ring of Olanzapine. The introduction of a chloromethyl group creates a permanent positive charge (quaternary ammonium), significantly altering the molecule's retention behavior in Reverse Phase HPLC (RP-HPLC) compared to the hydrophobic parent base.

Mechanism of Formation

Understanding the causality of Impurity C is essential for both identification and mitigation. It is not a metabolic metabolite or a simple oxidative degradant; it is a solvent-API adduct .

The Reaction Pathway

The reaction occurs via a nucleophilic substitution (

Figure 1: Reaction pathway showing the alkylation of Olanzapine by Dichloromethane to form Impurity C.

Analytical Identification Protocol

The identification of Impurity C requires a multi-faceted approach combining chromatographic separation with mass spectrometric confirmation.[1]

High-Performance Liquid Chromatography (HPLC)

Due to the ionic nature of Impurity C, standard C18 methods may yield poor peak shape or rapid elution (low

Recommended Method Parameters:

| Parameter | Condition |

| Column | C8 or C18 (e.g., Zorbax Rx-C8), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Buffer: Sodium Dodecyl Sulfate (SDS) or Phosphate buffer pH ~2.5 (Ion-pairing often required) |

| Mobile Phase B | Acetonitrile : Methanol (50:50) |

| Elution Mode | Gradient or Isocratic (depending on resolution required from Impurity A/B) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Retention Time | Impurity C typically elutes earlier than Olanzapine due to high polarity. |

Technical Note: If using a mass spectrometer compatible method (volatile buffer), replace SDS/Phosphate with Ammonium Formate/Formic Acid (pH 3.0). However, be aware that retention of the quaternary salt may decrease significantly without ion-pairing agents.

LC-MS Characterization

Mass spectrometry provides the definitive fingerprint for Impurity C. Unlike the parent Olanzapine (

Mass Spectrum Profile:

| Feature | Observation | Causality |

| Parent Ion (m/z) | 361.1 (Monoisotopic) | Cation mass: Olanzapine (312) + CH₂Cl (49) |

| Isotopic Pattern | M (361) : M+2 (363) ratio approx 3:1 | Presence of one Chlorine atom in the adduct. |

| Fragmentation (MS/MS) | Loss of CH₂Cl or ring opening | Characteristic cleavage of the labile N-chloromethyl group. |

NMR Spectroscopy

For absolute structural confirmation (e.g., during reference standard qualification), Proton NMR (

-

Diagnostic Signal: A singlet peak appearing around 5.0 – 5.5 ppm corresponding to the

protons. -

Shift: The N-methyl protons (normally ~2.3 ppm) will shift downfield (deshielded) due to the positive charge on the nitrogen.

Experimental Workflow: Step-by-Step

This self-validating workflow ensures accurate identification and differentiation from other impurities (like N-oxides).

Figure 2: Analytical decision tree for the isolation and confirmation of Olanzapine Impurity C.

Protocol Steps:

-

Preparation: Dissolve the sample in a diluent matching the mobile phase (avoid pure DCM to prevent in-situ artifact formation).

-

Screening: Inject into the HPLC system. Look for a peak eluting before the main Olanzapine peak.

-

Mass Confirmation: If a peak is observed, switch to LC-MS.

-

Success Criteria: Observation of m/z 361 with a chlorine isotopic signature.

-

-

Standard Addition: Spike the sample with a certified reference standard of Impurity C (CAS 719300-59-1).

-

Validation: The impurity peak area should increase without splitting (co-elution).

-

Remediation & Control Strategy

Since Impurity C is process-related, control is achieved through synthetic optimization rather than downstream purification.

-

Solvent Swap: Replace Dichloromethane (DCM) with non-reactive solvents (e.g., Toluene, THF) in the final crystallization steps.

-

Temperature Control: If DCM must be used, maintain temperatures below reflux and minimize holding times.

-

Purging: Ensure efficient drying of the intermediate if DCM was used in prior steps to prevent carryover into the final reaction where the base is free.

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Olanzapine Monograph 2258. European Pharmacopoeia.[2][3] Available at: [Link]

-

British Pharmacopoeia Commission. Olanzapine Monograph.[4] British Pharmacopoeia.[1][2][4] Available at: [Link]

-

Veeprho Laboratories. Olanzapine EP Impurity C Structure and Data. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Olanzapine. Available at: [Link]

Sources

Technical Guide: Chloromethyl Olanzapinium Pharmacopeial Status & Control Strategies

Executive Summary

Chloromethyl olanzapinium chloride (CAS: 719300-59-1) is a critical process-related impurity found in Olanzapine drug substances and products.[1][2] Chemically identified as a quaternary ammonium salt, it is formed through the alkylation of the piperazine nitrogen by dichloromethane (DCM), a solvent frequently used in the synthesis or purification of Olanzapine.

Regulatory bodies, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) , have established strict controls for this compound due to its potential reactivity and persistence. It is designated as Olanzapine Impurity C in the Ph. Eur. and is a specified impurity in the USP with a strict acceptance criterion of NMT 0.15%.

This guide provides a comprehensive technical analysis of the impurity's formation thermodynamics, pharmacopeial mandates, and validated analytical protocols for its quantification.

Chemical Identity & Formation Mechanism[4]

Structural Characterization

The impurity is a quaternary ammonium salt resulting from the N-alkylation of the N-methylpiperazine moiety of Olanzapine. Unlike the parent compound, which is a tertiary amine, this impurity carries a permanent positive charge, significantly altering its chromatographic behavior and solubility profile.

| Attribute | Detail |

| Systematic Name | 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride |

| Common Name | This compound chloride |

| Ph.[1][2][3][4][5][6][7] Eur. Designation | Impurity C |

| CAS Number | 719300-59-1 |

| Molecular Formula | C₁₈H₂₂Cl₂N₄S |

| Molecular Weight | 397.37 g/mol |

| Functional Class | Quaternary Ammonium Salt (Alkyl Halide) |

Formation Kinetics (The "Reactive Solvent" Effect)

The formation of this compound is a classic example of a Solvent-API interaction . It occurs via an S_{N}2 nucleophilic substitution where the lone pair of the N-methylpiperazine nitrogen attacks the methylene carbon of dichloromethane (DCM).

-

Reaction Driver: Prolonged exposure of Olanzapine to DCM, especially at elevated temperatures (reflux) or during extended drying phases.

-

Rate Factors: The reaction follows pseudo-first-order kinetics with respect to Olanzapine when DCM is present in excess (as a solvent).

Pharmacopeial Status & Regulatory Landscape[3][6]

The pharmacopeial status of this compound is harmonized across major jurisdictions regarding its identification, though specific limits may vary based on the monograph version.

United States Pharmacopeia (USP)

In the USP Olanzapine monograph, this compound is explicitly listed in the Organic Impurities table.

-

Classification: Specified Organic Impurity.[6]

-

Acceptance Criteria: NMT 0.15% .

-

Note: The USP specifies "if present," acknowledging that processes avoiding DCM will not generate this impurity.

-

Relative Retention Time (RRT): ~1.1 (relative to Olanzapine).[8]

-

Relative Response Factor (RRF): 1.0.

European Pharmacopoeia (Ph. Eur.)

The Ph. Eur. identifies this compound as Impurity C .[9]

-

Control Limit: Typically 0.15% (consistent with ICH Q3B qualification thresholds for specified impurities).

-

Analytical Context: It is often used as a system suitability marker to ensure resolution from the main peak, given its close elution time (RRT 1.1).

ICH M7 (Genotoxicity Context)

While chloromethyl amines can be structural alerts for mutagenicity (alkylating agents), the pharmacopeial limit of 0.15% suggests this specific quaternary salt is treated as a standard impurity rather than a high-potency mutagen (which would require ppm-level control). However, manufacturers must perform a specific risk assessment if the limit exceeds the qualification threshold.

Analytical Strategy & Protocols

Detecting quaternary ammonium salts by Reverse Phase HPLC (RP-HPLC) is challenging due to their permanent positive charge, which leads to silanol interaction (tailing) and lack of retention on standard C18 columns.

The Solution: Use of Ion-Pairing Agents (e.g., Sodium Dodecyl Sulfate - SDS) or chaotic agents to mask the charge and facilitate retention.

Validated HPLC Method (USP-Aligned)

This protocol mirrors the USP "Organic Impurities" method, optimized for the separation of Impurity C.

Reagents:

-

Buffer: Dissolve 13 g of Sodium Dodecyl Sulfate (SDS) in 1500 mL water.[6][8] Add 5 mL Phosphoric Acid. Adjust pH to 2.5 with NaOH.

Instrument Parameters:

| Parameter | Setting |

|---|---|

| Column | C8 or C18, 4.6 mm × 25 cm, 5 µm (USP L7 packing) |

| Flow Rate | 1.5 mL/min |

| Detection | UV @ 220 nm (Impurity detection) |

| Column Temp | 35°C |

| Injection Vol | 20 µL |[6]

Gradient Program:

| Time (min) | % Solution A | % Solution B |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 100 | 0 |

| 20 | 0 | 100 |

| 25 | 0 | 100 |

| 27 | 100 | 0 |

| 35 | 100 | 0 |

System Suitability Criteria

To ensure the method accurately quantifies this compound (Impurity C):

-

Resolution: NLT 3.0 between Olanzapine Related Compound A and Olanzapine.

-

Tailing Factor: NMT 1.5 for the Olanzapine peak (critical due to the basic nature of the analyte).

-

RRT Verification: Impurity C must elute at approximately 1.1 RRT .

Control & Mitigation Strategies

The most effective way to manage this compound is prevention through process chemistry engineering.

-

Solvent Swap: Replace Dichloromethane (DCM) with non-reactive chlorinated solvents (e.g., Chlorobenzene) or non-chlorinated alternatives (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.

-

Temperature Control: If DCM is mandatory for solubility reasons, maintain process temperatures below 30°C . The reaction rate increases significantly at reflux temperatures.

-

Holding Times: Minimize the holding time of the Olanzapine-DCM solution. Quench or solvent-swap immediately after the unit operation is complete.

References

-

United States Pharmacopeia (USP). Olanzapine Monograph: Organic Impurities. USP-NF Online. (Accessed 2024). Link

-

European Pharmacopoeia (Ph. Eur.). Olanzapine Monograph 2258: Impurity C. EDQM. Link

-

Reddy, K. V., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.[2][3][4][10] Arkivoc, 2008(xi), 195-201.[4] Link

-

PubChem. this compound chloride (Compound Summary). National Library of Medicine. Link

-

ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

Sources

- 1. N-Chloromethyl olanzapine chloride | C18H22Cl2N4S | CID 135564842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Olanzapine Impurities | SynZeal [synzeal.com]

- 6. uspnf.com [uspnf.com]

- 7. biosynth.com [biosynth.com]

- 8. Olanzapine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. akjournals.com [akjournals.com]

Methodological & Application

Application Note: Synthesis and Characterization of Olanzapine EP Impurity C Reference Standard

Abstract & Regulatory Context

In the development of Olanzapine (Zyprexa), the identification and control of impurities are critical for compliance with ICH Q3A(R2) and Q3B(R2) guidelines. This Application Note addresses the synthesis, purification, and certification of Olanzapine Impurity C , specifically defined by the European Pharmacopoeia (EP) as the N-chloromethyl chloride salt derivative.

Critical Regulatory Distinction:

-

EP Impurity C: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium chloride (CAS: 719300-59-1).[1][2] This is a solvent-reactive impurity formed by the interaction of Olanzapine with dichloromethane (DCM).

-

USP Related Compound C: Typically refers to Olanzapine N-oxide (CAS: 174794-02-6).[1]

-

Note: This protocol focuses exclusively on the synthesis of the EP Impurity C (N-chloromethyl derivative), a common "artifact" impurity that challenges process chemists during DCM-based workups.

Chemical Basis & Reaction Mechanism

Olanzapine contains a piperazine ring with a tertiary amine. While the thiophene sulfur is susceptible to oxidation (forming Impurity A), the piperazine nitrogen is a potent nucleophile. When Olanzapine is dissolved in dichloromethane (DCM) over extended periods, particularly under reflux, the nitrogen attacks the methylene group of DCM in a Menschutkin-type reaction, resulting in the quaternary ammonium salt: Olanzapine EP Impurity C .

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of Olanzapine degradation pathways, highlighting the specific formation of Impurity C via solvent interaction.

Figure 1: Divergent formation pathways. Impurity C arises from solvent reactivity (DCM), distinct from the oxidative pathway forming the N-oxide.

Synthesis Protocol: Olanzapine EP Impurity C

This protocol utilizes a "forced degradation" approach to purposefully generate the impurity in high yield using the solvent itself as the reagent.

Reagents & Equipment

-

Precursor: Olanzapine API (Purity >99.0%).

-

Reagent/Solvent: Dichloromethane (DCM), HPLC Grade (stabilized with amylene is acceptable).

-

Solvent for Workup: Acetone (cooled to 0°C), Diethyl Ether.

-

Equipment: Round-bottom flask (RBF), Reflux condenser, Nitrogen atmosphere, Magnetic stirrer.

Experimental Procedure

-

Dissolution: Charge 5.0 g of Olanzapine into a 250 mL RBF. Add 100 mL of Dichloromethane (DCM).

-

Rationale: High dilution is not required as DCM acts as both solvent and reactant.

-

-

Reaction: Equip the flask with a reflux condenser and a nitrogen balloon. Heat the mixture to reflux (approx. 40°C) with vigorous stirring.

-

Monitoring: Maintain reflux for 24 to 48 hours .

-

In-Process Control (IPC): Monitor by HPLC every 12 hours. The formation of Impurity C is slow. The target is >20% conversion to the quaternary salt.

-

Note: The salt product often precipitates out of the DCM solution as an off-white solid over time.

-

-

Isolation (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to approximately 20 mL volume.

-

Add 50 mL of Acetone (or Diethyl Ether) dropwise to the residue while stirring. The quaternary ammonium salt (Impurity C) is insoluble in acetone/ether, while unreacted Olanzapine base remains soluble.

-

-

Filtration: Filter the resulting precipitate under vacuum.

-

Washing: Wash the filter cake with 2 x 20 mL cold Acetone to remove residual Olanzapine.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Purification (Recrystallization)

If the crude purity is <95%, perform recrystallization:

-

Dissolve the crude solid in a minimum amount of Methanol (Impurity C is soluble in MeOH).

-

Slowly add Ethyl Acetate as an anti-solvent until turbidity is observed.

-

Cool to 4°C overnight.

-

Filter and dry the crystals.

Analytical Characterization & Validation

To certify the material as a Reference Standard, structural elucidation and purity assessment are mandatory.

HPLC Method (Purity & Homogeneity)

Impurity C is a quaternary salt and is significantly more polar than Olanzapine. It will elute earlier than the parent drug in Reverse Phase (RP) chromatography.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 20% B; 10-25 min: 20%→60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Expected RRT | ~0.4 - 0.6 (Relative to Olanzapine) |

Structural Identification (NMR & MS)

The key diagnostic signals confirm the N-chloromethylation.

-

Mass Spectrometry (ESI+):

-

Olanzapine (Parent): [M+H]+ = 313.

-

Impurity C (Cation): The cation formula is C18H22ClN4S+.[1]

-

Expected Mass: 312 (Olanzapine base) + 14 (CH2) + 35 (Cl) = 361 m/z .

-

Isotope Pattern: Look for the characteristic Chlorine signature (3:1 ratio of 361:363).

-

-

1H NMR (DMSO-d6):

-

Quaternary Methyl: The N-CH3 group on the piperazine ring, normally at ~2.2 ppm in Olanzapine, will shift downfield to ~3.0 - 3.2 ppm due to the positive charge.

-

Chloromethyl Group: A distinct singlet for the N-CH2-Cl protons should appear at ~5.3 - 5.5 ppm . This peak is absent in Olanzapine.

-

Reference Standard Certification Workflow

Figure 2: Workflow for certifying the synthesized material as a Reference Standard.

Storage and Stability

-

Hygroscopicity: As a quaternary ammonium salt, Impurity C is hygroscopic.

-

Storage: Store in amber vials under Argon/Nitrogen at 2°C to 8°C .

-

Handling: Equilibrate to room temperature before opening to prevent moisture condensation.

References

-

European Directorate for the Quality of Medicines (EDQM). Olanzapine Monograph 2258. European Pharmacopoeia (Ph. Eur.).

-

Veeprho Laboratories. Olanzapine EP Impurity C Structure and CAS Data.Link

-

LGC Standards. Olanzapine N-Oxide (Impurity D) vs Impurity C Distinction.Link[3]

-

Reddy, K. V., et al. (2013). "Identification and characterization of potential impurities of olanzapine." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Allmpus Laboratories. Olanzapine Impurity Profile and Nomenclature.Link

Sources

UPLC separation of Olanzapine and Impurity C

Application Note: High-Resolution UPLC Quantification of Olanzapine and Related Impurity C (N-Oxide)

Executive Summary

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation of Olanzapine from its critical oxidative degradation product, Impurity C (Olanzapine N-Oxide) .

While traditional HPLC methods often rely on ion-pairing agents (e.g., SDS) at low pH to control the tailing of basic Olanzapine species, this protocol utilizes High-pH Reversed-Phase Chromatography on hybrid-particle columns. This approach yields superior peak symmetry, enhances the resolution between the parent drug and the polar N-oxide impurity, and is fully compatible with Mass Spectrometry (MS) detection if required.

Chemical Context & Separation Challenge

Nomenclature Clarification (Critical)

In regulatory contexts, "Impurity C" can refer to different structures depending on the pharmacopeia. This protocol focuses on the USP definition , which represents the primary oxidative stability challenge.

-

Olanzapine: A thienobenzodiazepine atypical antipsychotic.[1] It is a weak base (pKa values ~5.0 and 7.4).[2]

-

USP Related Compound C (Target of this Guide): Olanzapine N-Oxide (4'-N-oxide).[3] Formed via oxidation of the piperazine nitrogen. It is more polar than the parent drug.

-

Note: EP Impurity C is often defined as the N-chloromethyl chloride derivative (process impurity).[4] This guide focuses on the N-oxide (USP C) due to its criticality in stability testing.

The Separation Mechanism

Olanzapine possesses a basic piperazine moiety.[5] At acidic pH (pH < 3), the nitrogen atoms are protonated, leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.

The Solution: By operating at pH 10.0 using an Ethylene Bridged Hybrid (BEH) C18 column:

-

De-protonation: Olanzapine remains in its neutral (free base) state, eliminating silanol interactions and sharpening the peak.

-

Selectivity Shift: The N-oxide (Impurity C) remains distinctively polar. The high pH alters the elution order and selectivity compared to low pH methods, often moving the N-oxide earlier in the run with excellent resolution (

).

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| System | UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II) |

| Column | BEH C18, 1.7 µm, 2.1 x 100 mm (Hybrid Particle Technology) |

| Column Temp | 40°C (Controls viscosity and improves mass transfer) |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 1.0 µL |

| Detection | UV at 260 nm (Primary) or MS (ESI+) |

| Run Time | 6.0 Minutes |

Reagents & Mobile Phase Preparation

-

Reagents:

-

Ammonium Bicarbonate (LC-MS Grade)

-

Ammonium Hydroxide (25% Ammonia solution)[2]

-

Acetonitrile (LC-MS Grade)

-

Milli-Q Water (18.2 MΩ)

-

-

Mobile Phase A (Buffer pH 10.0):

-

Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM).

-

Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

-

Why: High pH ensures the basic drug is neutral. Bicarbonate is volatile, making this MS-compatible.

-

-

Mobile Phase B:

-

100% Acetonitrile.

-

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 90 | 10 | Initial |

| 1.00 | 90 | 10 | 6 (Linear) |

| 3.50 | 40 | 60 | 6 (Linear) |

| 4.50 | 10 | 90 | 6 (Linear) |

| 4.60 | 90 | 10 | 1 (Step) |

| 6.00 | 90 | 10 | Re-equilibration |

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow of the method development, highlighting the critical decision points that led to the selection of High pH chromatography.

Caption: Decision matrix for selecting High-pH UPLC over traditional Ion-Pairing HPLC.

Results & System Suitability Criteria

Upon execution of the protocol, the following chromatographic characteristics should be observed. This serves as your Self-Validating System .

| Parameter | Acceptance Criteria | Typical Result | Mechanism/Notes |

| Elution Order | Impurity C < Olanzapine | RT(Imp C) ~ 2.1 minRT(Olanz) ~ 2.8 min | N-Oxide is more polar; elutes earlier on RP. |

| Resolution ( | NLT 2.0 | > 3.5 | High pH suppresses ionization of Olanzapine, maximizing hydrophobic retention difference. |

| Tailing Factor ( | NMT 1.5 | 1.05 - 1.15 | Neutral state of Olanzapine eliminates silanol dragging. |

| Plate Count ( | > 5000 | > 12,000 | Sub-2 µm particles provide high efficiency. |

Separation Logic Diagram

Caption: Mechanistic interaction of pH 10 buffer with analytes on C18 stationary phase.

Troubleshooting & Stability Notes

-

N-Oxide Instability: Impurity C (N-oxide) can be thermally unstable. Ensure the column temperature does not exceed 45°C. If on-column degradation is suspected (peak splitting), lower temperature to 30°C and adjust gradient slope.

-

Sample Diluent: Do not dissolve samples in 100% Acetonitrile. This causes "solvent effect" (peak distortion) for early eluting peaks like Impurity C. Use 10% Acetonitrile : 90% Water or the starting mobile phase as the diluent.

-

Column Care: High pH (10.0) destroys standard silica columns. You must use a Hybrid (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer column. Standard silica C18 columns will dissolve, leading to void formation and loss of retention.

References

-

United States Pharmacopeia (USP). Olanzapine Monograph: Related Compounds.[3][6] USP-NF. (Defines Related Compound C as the N-Oxide).

-

Baertschi, S. W., et al. (2008).[7] "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine..." Journal of Pharmaceutical Sciences, 97(2), 883-892.[7][8] (Defines the oxidative degradation pathway).

-

Waters Corporation. Application Note: UPLC Separation of Olanzapine and Related Compounds. (Demonstrates BEH C18 High pH methodology).

-

Niels, B., et al. (2016). "A UPLC-MS/MS method for the analysis of olanzapine in serum..." Journal of Chromatography B. (Discusses stability and MS compatibility).

Sources

- 1. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Olanzapine Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. veeprho.com [veeprho.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity UV Detection of Olanzapine Impurity C in Pharmaceutical Preparations

Abstract

This application note provides a comprehensive guide for the sensitive detection of Olanzapine Impurity C (N-Chloromethyl Olanzapine Chloride) using High-Performance Liquid Chromatography (HPLC) with UV detection. Given the critical importance of impurity profiling in drug safety and efficacy, this document outlines the scientific rationale for selecting an optimal UV detection wavelength, presents a detailed analytical protocol, and offers expert insights into the methodological choices. The protocol is designed for researchers, quality control analysts, and drug development professionals engaged in the analysis of Olanzapine and its related substances.

Introduction to Olanzapine and the Significance of Impurity C

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical active ingredient, the presence of impurities can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities.

Olanzapine Impurity C, identified as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-piperazinium Chloride, is a potential process-related impurity or degradation product.[1] Its monitoring and quantification are essential for ensuring the quality of Olanzapine drug substances and products. This application note focuses on the critical parameter of UV detection wavelength selection for the accurate and sensitive analysis of this specific impurity.

The Rationale for UV Wavelength Selection

The selection of an appropriate UV detection wavelength is paramount for achieving high sensitivity and specificity in HPLC analysis. The ideal wavelength corresponds to the maximum absorbance (λmax) of the analyte of interest, as this provides the strongest signal-to-noise ratio.

Chromophoric Analysis of Olanzapine and Impurity C

Olanzapine possesses a thienobenzodiazepine core structure, which is a conjugated system responsible for its characteristic UV absorption.[2] Olanzapine typically exhibits multiple absorption maxima, with significant absorbance in the range of 220-280 nm.[2][3]

Olanzapine Impurity C shares the same core thienobenzodiazepine chromophore as the parent Olanzapine molecule. The structural modification in Impurity C, the addition of a chloromethyl group to the piperazine ring, does not significantly alter the conjugated system responsible for UV absorption. Therefore, it is scientifically sound to predict that Olanzapine Impurity C will have a UV absorption profile very similar to that of Olanzapine.

Review of Existing Methodologies

A survey of pharmacopeial monographs and peer-reviewed literature reveals a range of UV detection wavelengths used for the analysis of Olanzapine and its impurities:

-

United States Pharmacopeia (USP): The USP monograph for Olanzapine specifies a detection wavelength of 220 nm for the analysis of organic impurities.[4]

-

British Pharmacopoeia (BP): The BP method for related substances in Olanzapine Tablets employs a wavelength of 250 nm .

-

Scientific Literature: Various published HPLC methods utilize wavelengths such as 226 nm , 254 nm , 257 nm , and 270 nm for the determination of Olanzapine and its related compounds.[3][5] One study specifically chose 271 nm for the analysis of degradation products.[5]

Recommended Wavelength and Justification

Based on the shared chromophoric structure and a comprehensive review of established methods, a wavelength of 220 nm is recommended for the sensitive detection of Olanzapine Impurity C.

Justification:

-

High Molar Absorptivity: Both Olanzapine and its structurally related impurities exhibit strong absorbance at lower UV wavelengths, ensuring a high signal response for trace-level detection.

-

Comprehensive Impurity Profiling: A lower wavelength like 220 nm is often effective for detecting a wider range of potential impurities simultaneously, as many organic molecules absorb in this region. This aligns with the USP's approach for organic impurity testing of Olanzapine.[4]

-

Method Robustness: While other wavelengths can be used, 220 nm provides a robust starting point for method development and validation, with a high probability of achieving the required sensitivity for impurity quantification as per ICH guidelines.

It is crucial to note that during method development, a photodiode array (PDA) detector should be employed to acquire the full UV spectrum of Olanzapine Impurity C. This will confirm its λmax and allow for fine-tuning of the detection wavelength for optimal sensitivity and selectivity, especially in the presence of other impurities.

UV Absorption Data for Olanzapine

The following table summarizes the reported UV absorption maxima for Olanzapine in methanol, which serves as a reliable proxy for estimating the absorption characteristics of Olanzapine Impurity C.

| Compound | λmax 1 | λmax 2 | λmax 3 | Source |

| Olanzapine | 205 nm | 226 nm | 272.5 nm | [3] |

Experimental Protocol: HPLC-UV Analysis of Olanzapine Impurity C

This protocol outlines a robust HPLC method for the detection and quantification of Olanzapine Impurity C.

Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, methanol, and water.

-

Ammonium dihydrogen orthophosphate and orthophosphoric acid (or other suitable buffer reagents).

-

Olanzapine and Olanzapine Impurity C reference standards.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Buffer: 0.02 M Ammonium dihydrogen orthophosphate, pH adjusted to 6.5 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

Preparation of Solutions

5.3.1 Buffer Preparation (Mobile Phase A) Dissolve approximately 2.3 g of ammonium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

5.3.2 Standard Stock Solution Accurately weigh and dissolve an appropriate amount of Olanzapine Impurity C reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

5.3.3 Working Standard Solution Dilute the stock solution with the diluent to a final concentration relevant to the specification limit of the impurity (e.g., 1 µg/mL).

5.3.4 Sample Preparation Accurately weigh and dissolve the Olanzapine drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of Olanzapine of approximately 1 mg/mL. Sonicate to ensure complete dissolution.

System Suitability

Before sample analysis, inject the working standard solution and ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are within the acceptable limits as defined by your validated method and relevant pharmacopeia.

Workflow for UV Wavelength Selection

The following diagram illustrates the logical workflow for determining the optimal UV detection wavelength for an impurity analysis.

Caption: Workflow for UV Detection Wavelength Selection.

Conclusion

The selection of an appropriate UV detection wavelength is a critical step in the development of a sensitive and robust HPLC method for the analysis of Olanzapine Impurity C. Based on the shared thienobenzodiazepine chromophore with the parent drug and a review of established analytical methods, a wavelength of 220 nm is recommended. This provides a strong starting point for method development and is likely to offer the necessary sensitivity for impurity quantification at levels required by regulatory agencies. For optimal results, it is advised to confirm the λmax of Olanzapine Impurity C using a PDA detector during method development and validation. The provided protocol offers a reliable foundation for the accurate determination of this critical impurity, contributing to the overall quality and safety of Olanzapine pharmaceutical products.

References

-

Veeprho. Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Available at: [Link]

-

Research Journal of Pharmacy and Technology. Visible Spectrophotometric Methods for Determination of Olanzapine from Tablet Formulation. Available at: [Link]

-

Determination of Olanzapine by UV Spectrophotometry and Non-aqueous Titration. Available at: [Link]

-

AKJournals. Identification and characterization of olanzapine degradation products under oxidative stress conditions. Available at: [Link]

-

Determination of olanzapine by UV spectrophotometry and non-aqueous titration. Available at: [Link]

-

SciELO. Spectrophotometric determination of olanzapine using permanganate. Available at: [Link]

-

ResearchGate. Spectrophotometric Determination of Olanzapine in the Presence of its Acidic Degradation Product; Application of Kinetic Study. Available at: [Link]

-

IJPPR. Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. Available at: [Link]

-

Longdom Publishing. Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Available at: [Link]

-

PMC - NIH. Spectrophotometric determination of olanzapine, fluoxetine HCL and its impurity using univariate and chemometrics methods reinforced by latin hypercube sampling: Validation and eco-friendliness assessments. Available at: [Link]

-

Journal of Advanced Scientific Research. METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAGE. Available at: [Link]

-

Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]

-

PubChem. N-Chloromethyl olanzapine chloride. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Olanzapine API Purification

Topic: Removal of Dichloromethane (DCM) Traces from Olanzapine API Ticket ID: #OLZ-DCM-0042 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary